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Compound of Interest

1-([1,1'-Biphenyl]-2-yl)-N-
Compound Name:
methylmethanamine

Cat. No.: B082664

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for 2-
Phenylbenzylamine, a versatile intermediate compound identified by CAS number 1924-77-2.
[1] Utilized in the synthesis of various pharmaceuticals, including antihistamines and
antidepressants, a thorough understanding of its physicochemical and spectral properties is
crucial for its effective application in research and development.[2] This document compiles
available data on its physical characteristics, and while specific experimental protocols for
publicly available spectra are not detailed in the literature, it outlines generalized
methodologies for obtaining such characterization data.

Chemical Identity and Physical Properties

2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a
biphenyl derivative with a primary amine functional group.[1] It is commonly available as a
hydrochloride salt.[2] The fundamental properties of both the free base and its hydrochloride
salt are summarized below.
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Value
Property Value (Free Base) (Hydrochloride Reference(s)
Salt)
CAS Number 1924-77-2 1924-77-2 [1][3]
Molecular Formula C13H13N C13H13N-HCI [1][2]
Molecular Weight 183.25 g/mol 219.71 g/mol [1112]
White to pale yellow
Appearance _ (2]
solid
Boiling Point 106°C @ 1 mm Hg [3]
Density 1.06 g/cm3 [3]
Purity (Typical) > 97% (HPLC) [2]

Storage Conditions

0 - 8 °C in a dark, inert

atmosphere

[2](3]

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-

Phenylbenzylamine. While specific datasets from individual experiments are proprietary or not

publicly detailed, this section presents the expected spectral characteristics and provides

generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2.1: Predicted *H and 3C NMR Spectral Data (Note: Actual chemical shifts can vary
based on solvent and experimental conditions.)
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Predicted Chemical Predicted Chemical
1H NMR . 13C NMR .

Shift (ppm) Shift (ppm)
Aromatic Protons 72-7.6 Aromatic CH 127 - 130
Methylene Protons (- Methylene Carbon (-

~3.8-4.2 ~45
CHz2-) CHz-)
Amine Protons (-NH2)  Variable (broad) Quaternary Carbons 140 - 142

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of 2-Phenylbenzylamine hydrochloride is as
follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCls, or D20). The choice of solvent can affect
the chemical shifts and the observation of exchangeable protons like those of the amine

group.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

e 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

[¢]

Set a spectral width of approximately 10-12 ppm.

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o

Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set a spectral width of approximately 200-220 ppm.
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o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.

Table 2.2: Expected IR Absorption Bands

Expected Wavenumber

Functional Group Vibrational Mode
(cm™)
N-H (amine) Stretch 3300 - 3500 (may be broad)
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=C (aromatic) Stretch 1450 - 1600
C-N Stretch 1020 - 1250

Experimental Protocol: IR Spectroscopy
e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data

lon Expected m/z
[M+H]* (for C13H13N) 184.11
Molecular lon [M]* (for C13H13N) 183.10

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

[1]
o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive ion mode to observe the [M+H]* ion.

o GC-MS: Inject the sample (potentially after derivatization to improve volatility) into the gas
chromatograph. The separated components are then introduced into the mass
spectrometer for ionization (typically by Electron lonization - EI) and analysis.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragmentation patterns.
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Logical Workflow for Compound Characterization

The process of characterizing a chemical entity like 2-Phenylbenzylamine follows a logical
progression to confirm its identity, purity, and structure.
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Caption: Workflow for the characterization of 2-Phenylbenzylamine.
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Involvement in Signhaling Pathways

Current literature and database searches do not indicate a direct, characterized role for 2-
Phenylbenzylamine in specific biological signaling pathways.[1] Its primary significance in the
context of drug development lies in its function as a synthetic building block or intermediate for
creating more complex, pharmacologically active molecules.[2] The biological activities of the
final products synthesized from 2-Phenylbenzylamine would then be investigated, but the
intermediate itself is not typically the subject of such studies.

Conclusion

2-Phenylbenzylamine (CAS 1924-77-2) is a well-defined chemical intermediate with
established physical and spectral properties. This guide provides the key characterization data
and generalized experimental protocols necessary for its identification and use in a research
and development setting. The logical workflow presented offers a standard procedure for the
verification of this and similar chemical compounds. While not directly implicated in signaling
pathways, its role as a precursor to bioactive molecules makes its thorough characterization a
fundamental requirement for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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